

# Pylorus ligation model for NC-1300-B evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NC-1300-B  
Cat. No.: B1219682

[Get Quote](#)

## Application Notes & Protocols

Topic: Pylorus Ligation Model for the Evaluation of **NC-1300-B**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The pylorus ligation model, first described by Shay et al., is a widely used and reliable in vivo model for inducing gastric ulcers in rodents.<sup>[1]</sup> The procedure involves the surgical ligation of the pyloric sphincter of the stomach, which leads to an accumulation of gastric acid and pepsin.<sup>[2][3]</sup> This accumulation results in the autodigestion of the gastric mucosa, leading to the formation of ulcers.<sup>[4]</sup> This model is particularly effective for screening and evaluating the efficacy of anti-ulcer and anti-secretory drugs.<sup>[5][6]</sup>

**NC-1300-B** is a benzimidazole derivative that has been identified as a proton pump (H<sup>+</sup>, K<sup>+</sup>-ATPase) inhibitor.<sup>[7]</sup> This document provides a detailed protocol for utilizing the pylorus ligation model to assess the anti-secretory and anti-ulcerogenic properties of **NC-1300-B**.

## Mechanism of Action: NC-1300-B as a Proton Pump Inhibitor

**NC-1300-B** exerts its therapeutic effect by irreversibly inhibiting the H<sup>+</sup>, K<sup>+</sup>-ATPase (the proton pump) located in the apical membrane of gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By blocking the proton pump, **NC-1300-B** effectively suppresses the secretion of H<sup>+</sup> ions into the gastric lumen, thereby reducing gastric acidity.<sup>[7]</sup>

The compound requires an acidic environment to be converted to its active form, which then binds to the proton pump.[8]



[Click to download full resolution via product page](#)

Caption: Mechanism of **NC-1300-B** as a proton pump inhibitor.

## Experimental Protocol: Pylorus Ligation in Rats

This protocol details the procedure for inducing gastric ulcers via pylorus ligation to evaluate the efficacy of **NC-1300-B**.

## Animals

- Species: Wistar or Sprague-Dawley rats.[9]
- Weight: 150-200 g.[9]
- Sex: Male or female.[9]
- Acclimatization: Animals should be acclimatized for at least 7 days under standard laboratory conditions.[9]

## Materials and Reagents

- NC-1300-B**
- Vehicle (e.g., 0.25% Sodium CMC)[9]

- Standard anti-ulcer drug (e.g., Omeprazole, Ranitidine 50 mg/kg)[1][10]
- Anesthetic (e.g., Ketamine and Xylazine mixture, or anesthetic ether)[9][11]
- Surgical instruments (scalpel, forceps, sutures)
- Centrifuge tubes
- pH meter
- Burette and titration reagents (0.01 N NaOH, Töpfer's reagent, phenolphthalein)[5]
- Dissecting microscope[9]
- Saline solution

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the pylorus ligation model.

## Detailed Procedure

- Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, ensuring free access to water.[4][11] House them in cages with wide-mesh bottoms to prevent coprophagy. [9]
- Grouping and Administration: Randomly divide the animals into experimental groups (n=6-8 per group).[9][10]
  - Group 1 (Negative Control): Administer vehicle orally (p.o.).[9]
  - Group 2 (Positive Control): Administer a standard anti-ulcer drug like Ranitidine (50 mg/kg, p.o.) or Omeprazole.[1]
  - Group 3-X (Test Groups): Administer **NC-1300-B** at various doses (e.g., 10, 30, 100 mg/kg, p.o.).[7]
- Surgical Ligation: One hour after drug administration, anesthetize the animals.[10]
  - Make a small midline incision (1-2 cm) in the abdomen just below the xiphoid process.[1][4]
  - Isolate the stomach and carefully ligate the pyloric sphincter with a suture. Ensure that the blood supply is not damaged.[1][4]
  - Reposition the stomach in the abdominal cavity and close the incision with sutures.[11]
- Post-Operative Period: Deprive the animals of both food and water for the duration of the post-operative period (typically 4 to 19 hours).[6][9][11]
- Sample Collection: At the end of the post-operative period, euthanize the animals via an approved method (e.g., CO<sub>2</sub> inhalation).
  - Open the abdomen and place a ligature at the esophageal end of the stomach.[11]
  - Dissect the stomach and collect the gastric contents into a graduated centrifuge tube.[6][11]

- Stomach Examination: Open the stomach along the greater curvature and wash it gently with saline.[11] Pin the stomach on a corkboard for examination of ulcers.[11]

## Parameter Measurement and Analysis

- Gastric Volume: Centrifuge the gastric contents at 1000 rpm for 10 minutes and record the volume of the supernatant.[6]
- pH: Determine the pH of the supernatant using a pH meter.[1][6]
- Total and Free Acidity:
  - Pipette 1 ml of the supernatant into a 100 ml flask and add 2-3 drops of Töpfer's reagent.
  - Titrate with 0.01 N NaOH until the solution turns salmon pink. This volume corresponds to the free acidity.[5]
  - Add 2-3 drops of phenolphthalein indicator to the same solution and continue titrating until a pink color is observed. The total volume of NaOH used corresponds to the total acidity. [5]
  - Acidity is expressed as mEq/L.
- Ulcer Index (U.I.):
  - Examine the gastric mucosa for lesions under a dissecting microscope.[9]
  - Score the ulcers based on a severity scale (e.g., 0-5).[9]
  - The ulcer index can be calculated as the mean score for each animal.[9] An alternative is to measure the length of all lesions in mm for each stomach.[11]
- Percentage Inhibition: Calculate the percentage of ulcer inhibition using the following formula:
  - $$\% \text{ Inhibition} = [(U.I. \text{ Control} - U.I. \text{ Treated}) / U.I. \text{ Control}] \times 100$$
[6]

## Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Effect of **NC-1300-B** on Gastric Acid Secretion in Pylorus-Ligated Rats

| Treatment<br>(p.o.) | Dose (mg/kg) | Acid Output<br>( $\mu$ Eq/4hr) | % Inhibition | ED <sub>50</sub> (mg/kg) |
|---------------------|--------------|--------------------------------|--------------|--------------------------|
| Control (Vehicle)   | -            | Value                          | -            |                          |
| NC-1300-B           | 10           | Value                          | Value        | 11.5[7]                  |
| NC-1300-B           | 30           | Value                          | Value        |                          |
| NC-1300-B           | 100          | Value                          | Value        |                          |

Note: ED<sub>50</sub> is the dose that inhibits acid output by 50%.[\[7\]](#) Values are representative and should be determined experimentally.

Table 2: Effect of **NC-1300-B** on Gastric Lesion Formation in Pylorus-Ligated Rats

| Treatment<br>(p.o.) | Dose (mg/kg) | Ulcer Index | % Inhibition | ED <sub>50</sub> (mg/kg) |
|---------------------|--------------|-------------|--------------|--------------------------|
| Control (Vehicle)   | -            | Value       | -            |                          |
| NC-1300-B           | 10           | Value       | Value        | 13.3[7]                  |
| NC-1300-B           | 30           | Value       | Value        |                          |
| NC-1300-B           | 100          | Value       | Value        |                          |

Note: ED<sub>50</sub> is the dose that inhibits lesion formation by 50%.[\[7\]](#) Values are representative and should be determined experimentally.

Table 3: Comprehensive Evaluation of **NC-1300-B** in the Pylorus Ligation Model  
(Representative Data)

| Group      | Dose (mg/kg) | Gastric Volume (ml) | pH        | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Ulcer Index | % Inhibition |
|------------|--------------|---------------------|-----------|----------------------|-----------------------|-------------|--------------|
| Control    | -            | 10.5 ± 0.8          | 1.8 ± 0.2 | 45.2 ± 3.5           | 80.5 ± 5.1            | 4.2 ± 0.5   | -            |
| Ranitidine | 50           | 4.2 ± 0.5           | 4.5 ± 0.4 | 15.8 ± 2.1           | 35.1 ± 3.8            | 1.1 ± 0.2   | 73.8         |
| NC-1300-B  | 30           | 3.8 ± 0.4           | 5.1 ± 0.5 | 12.5 ± 1.9           | 28.9 ± 3.2            | 0.8 ± 0.1   | 80.9         |

\*Note: Data are expressed as Mean ± SEM. P < 0.05 compared to the control group. This table presents hypothetical data for illustrative purposes based on expected outcomes.[1][4][6]

## Conclusion

The pylorus ligation model is a robust and essential tool for the preclinical evaluation of anti-ulcer drugs. It effectively demonstrates the anti-secretory and cytoprotective effects of compounds like **NC-1300-B**. A statistically significant decrease in gastric volume, free/total acidity, and ulcer index, coupled with an increase in gastric pH, indicates potent anti-ulcer activity.[4][6] Studies have shown that **NC-1300-B** is a dose-dependent inhibitor of gastric acid secretion and lesion formation in this model, with a prolonged duration of action.[7] These application notes provide a comprehensive framework for researchers to effectively utilize this model in the drug development pipeline.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pylorus ligation method: Significance and symbolism [wisdomlib.org]
- 4. Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of *Urtica simensis* in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 6. jcdr.net [jcdr.net]
- 7. Effects of NC-1300-B, a new benzimidazole derivative, on hog gastric H+, K+-ATPase, gastric acid secretion and HCl/ethanol-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NC-1300, a proton-pump inhibitor, requires gastric acid to exert cytoprotection in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EVALUATION OF TEST FORMULATION FOR ANTI-ULCERATIVE ACTIVITY USING PYLORUS LIGATION INDUCED ULCER IN EXPERIMENTAL RAT | Research SOP [researchsop.com]
- 10. 2.9. Pyloric ligation-induced ulcer model [bio-protocol.org]
- 11. notesonzooiology.com [notesonzooiology.com]
- To cite this document: BenchChem. [Pylorus ligation model for NC-1300-B evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219682#pylorus-ligation-model-for-nc-1300-b-evaluation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)